molecular formula C29H19ClF3NO2S B11090610 N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

Cat. No.: B11090610
M. Wt: 538.0 g/mol
InChI Key: VKTWCNFTJNYMFX-UHFFFAOYSA-N
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Description

N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with multiple functional groups, including a trifluoromethyl group, a benzylphenoxy group, and a carboxamide group. These substitutions contribute to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through cyclization reactions involving thiophene derivatives and appropriate electrophiles.

    Introduction of Substituents: The trifluoromethyl group can be introduced via electrophilic trifluoromethylation reactions. The benzylphenoxy group can be attached through nucleophilic substitution reactions.

    Carboxamide Formation: The carboxamide group is typically introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiophene core, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for labeling and tracking biological processes.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activity, making it a candidate for drug development. Its structural features suggest potential interactions with biological targets, which could lead to the discovery of new therapeutic agents.

Industry

In the industrial sector, this compound can be used in the development of specialty chemicals and materials. Its unique properties may contribute to the creation of advanced materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity to these targets, while the benzothiophene core may facilitate specific interactions with biological macromolecules. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzothiophene core provides a versatile platform for further functionalization.

This compound’s unique structure and properties make it a valuable tool in various scientific research and industrial applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C29H19ClF3NO2S

Molecular Weight

538.0 g/mol

IUPAC Name

N-[2-(2-benzylphenoxy)-5-(trifluoromethyl)phenyl]-3-chloro-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C29H19ClF3NO2S/c30-26-21-11-5-7-13-25(21)37-27(26)28(35)34-22-17-20(29(31,32)33)14-15-24(22)36-23-12-6-4-10-19(23)16-18-8-2-1-3-9-18/h1-15,17H,16H2,(H,34,35)

InChI Key

VKTWCNFTJNYMFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC=CC=C2OC3=C(C=C(C=C3)C(F)(F)F)NC(=O)C4=C(C5=CC=CC=C5S4)Cl

Origin of Product

United States

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